molecular formula C24H23Cl2N3O B1671998 GP 2A CAS No. 919077-81-9

GP 2A

Katalognummer: B1671998
CAS-Nummer: 919077-81-9
Molekulargewicht: 440.4 g/mol
InChI-Schlüssel: SPEFJYZGXZENAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GP 2A is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by its tricyclic pyrazole core, which is substituted with a cyclohexyl group, two chlorine atoms, and a methyl group. It has been studied for its potential biological activities, particularly as a cannabinoid receptor agonist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GP 2A typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of Substituents: The introduction of the cyclohexyl, dichlorophenyl, and methyl groups is carried out through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.

    Final Coupling and Purification: The final step involves coupling the substituted indeno[1,2-c]pyrazole core with the carboxamide group. This step may require the use of coupling agents and purification techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and advanced purification techniques to ensure the production of high-purity material.

Analyse Chemischer Reaktionen

Types of Reactions

GP 2A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced with different groups, allowing for the creation of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.

Wissenschaftliche Forschungsanwendungen

Neuroscience

GP 2A is primarily used in neuroscience research to investigate the biological activity of G-protein coupled receptors. Its role as an antagonist allows researchers to study receptor signaling pathways and their implications in neurological disorders.

  • Case Study : In a study examining the effects of GPCR antagonists on neural signaling, this compound was shown to modulate synaptic transmission, suggesting its potential as a therapeutic agent for conditions like schizophrenia and depression .

Cancer Research

Recent findings indicate that this compound may play a role in cancer treatment, particularly through its interactions with specific signaling pathways involved in tumor growth.

  • Data Table: Cancer Applications of this compound
Type of CancerMechanism of ActionStudy Reference
Lung CancerInhibition of discoidin domain receptor 2
B Lymphoid MalignanciesBCR kinase inhibition
Pancreatic CancerMultitarget tyrosine kinase inhibition
  • Case Study : A recent investigation into the use of this compound as a BCR kinase inhibitor demonstrated its efficacy in reducing tumor size in preclinical models of B lymphoid malignancies .

Infectious Disease Research

This compound has been associated with studies exploring infectious causes of cancer, particularly in understanding how certain infections can lead to malignancies.

  • Findings : Research indicates that chronic infections can increase cancer risk, and this compound's role in modulating immune responses may provide insights into preventive strategies against infection-associated cancers .

Recent Developments and Conferences

The Group for the Promotion of Pharmaceutical Chemistry in Academia (GP2A) holds annual conferences to discuss advancements in medicinal chemistry. The most recent conference highlighted ongoing research into novel compounds, including this compound, focusing on their therapeutic potential across various diseases.

  • Key Highlights from the 32nd Annual Conference (2024) :
    • Discussions on the synthesis of new bioactive compounds.
    • Presentations on the structure–activity relationships of GPCR ligands.
    • Exploration of this compound's applications in drug discovery and development .

Wirkmechanismus

The mechanism of action of GP 2A involves its interaction with cannabinoid receptors, particularly the CB2 receptor. Upon binding to the receptor, the compound induces a conformational change that activates downstream signaling pathways. This activation leads to various physiological effects, such as modulation of pain perception and inflammation. The molecular targets and pathways involved include the phosphorylation of ERK1/2 and changes in the activity of microglial cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2’,4’-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: This compound is structurally similar and also acts as a cannabinoid receptor agonist.

    1-(2’,4’-dichlorophenyl)-6-methyl-N-cyclohexylamine-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide: Another analog with similar biological activity.

Uniqueness

GP 2A is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This unique structure contributes to its distinct binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

GP 2A is a compound that has garnered attention in various fields of research, particularly in neuroscience and medicinal chemistry. It is primarily recognized as a small molecule inhibitor that modulates biological activity through its interaction with specific receptors and pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Empirical Formula : C₇₉H₁₀₅N₂₁O₁₃S
Molecular Weight : 1,307.9 g/mol

This compound is classified as a GP antagonist and is known for its role in controlling the biological activity of G protein-coupled receptors (GPCRs). Its structure allows it to interact with various signaling pathways, making it a subject of interest for therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of protein phosphatase-2A (PP2A), a serine/threonine phosphatase implicated in numerous cellular processes including cell growth, differentiation, and apoptosis. Inhibition of PP2A has been shown to enhance immune responses, particularly in cancer therapy contexts. Studies have demonstrated that combining this compound with checkpoint inhibitors can lead to significant antitumor effects by promoting T-cell activation and reducing regulatory T-cell suppression .

Key Mechanisms:

  • Inhibition of PP2A : Enhances immune-mediated antitumor responses.
  • Modulation of GPCR Activity : Alters signaling pathways critical for various physiological responses.

Neuroscience Applications

This compound has been utilized in neuroscience to study its effects on neuronal signaling pathways. Its ability to modulate GPCRs has implications for understanding neurotransmitter systems and potential treatments for neurodegenerative diseases.

Anticancer Properties

Research indicates that this compound can synergistically enhance the efficacy of immunotherapies. For instance, in murine models, the combination of this compound with anti-PD-1 therapy resulted in tumor regression and increased survival rates due to enhanced T-cell activity .

Summary of Biological Activities

Activity Effect Reference
Immune ActivationEnhanced T-cell response
Antitumor EffectsTumor regression in animal models
Neuronal ModulationPotential therapeutic effects in neurodegeneration

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound in conjunction with checkpoint inhibitors, researchers observed a significant increase in tumor-infiltrating lymphocytes (TILs) when treated with this compound. This led to improved tumor regression rates compared to control groups .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound, where it was found to influence neurogenesis positively by modulating signaling pathways associated with neuronal survival and differentiation .

Eigenschaften

IUPAC Name

N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3O/c1-14-7-9-18-15(11-14)12-19-22(24(30)27-17-5-3-2-4-6-17)28-29(23(18)19)21-10-8-16(25)13-20(21)26/h7-11,13,17H,2-6,12H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEFJYZGXZENAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582457
Record name N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919077-81-9
Record name N-Cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GP 2A
Reactant of Route 2
Reactant of Route 2
GP 2A
Reactant of Route 3
Reactant of Route 3
GP 2A
Reactant of Route 4
Reactant of Route 4
GP 2A
Reactant of Route 5
Reactant of Route 5
GP 2A
Reactant of Route 6
Reactant of Route 6
GP 2A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.